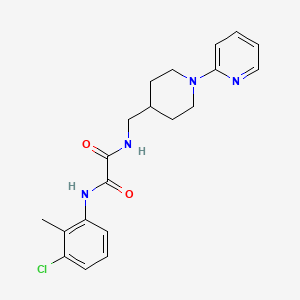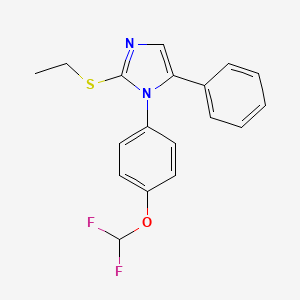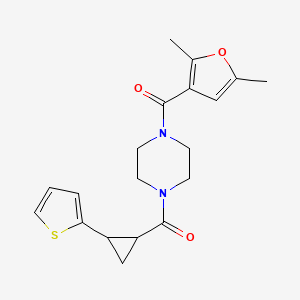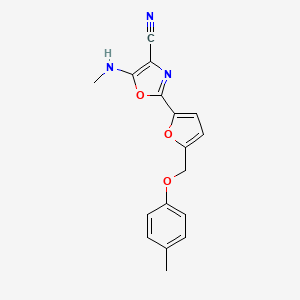
5-(Methylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile, also known as MAFox, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. MAFox is a heterocyclic compound that contains both oxazole and furan rings, which are known for their biological activities.
Applications De Recherche Scientifique
5-(Methylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile has shown potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has been studied for its anti-cancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases.
In material science, this compound has been studied for its potential use in organic electronics. It has been shown to have good electron transport properties, making it a potential candidate for use in organic field-effect transistors.
Mécanisme D'action
The mechanism of action of 5-(Methylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes and receptors that are involved in various biological processes. For example, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the activity of the receptor tyrosine kinase (RTK), which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases. In addition, this compound has been shown to have good electron transport properties, making it a potential candidate for use in organic field-effect transistors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(Methylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile in lab experiments is its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. This compound has been shown to have anti-cancer and anti-inflammatory properties, making it a potential candidate for use in the development of new drugs. In addition, this compound has good electron transport properties, making it a potential candidate for use in organic field-effect transistors.
One of the limitations of using this compound in lab experiments is its limited availability. This compound is a novel compound, and its synthesis method is not well-established. In addition, this compound has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not fully understood.
Orientations Futures
There are several future directions for the study of 5-(Methylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile. One direction is to further study its anti-cancer and anti-inflammatory properties. This compound has shown promising results in vitro, and further studies are needed to determine its efficacy in vivo. Another direction is to study the toxicity and pharmacokinetics of this compound in vivo. This will help to determine its safety and potential use as a therapeutic agent. In addition, further studies are needed to optimize the synthesis method of this compound to increase its availability for research purposes. Finally, this compound has shown potential applications in organic electronics, and further studies are needed to determine its potential use in this field.
Méthodes De Synthèse
The synthesis of 5-(Methylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile involves the reaction of 5-(methylamino)oxazole-4-carbonitrile with 5-((p-tolyloxy)methyl)furan-2-carbaldehyde in the presence of a base. The reaction proceeds through a condensation reaction, followed by cyclization to form the oxazole and furan rings. The resulting product is purified by column chromatography to obtain pure this compound.
Propriétés
IUPAC Name |
5-(methylamino)-2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11-3-5-12(6-4-11)21-10-13-7-8-15(22-13)17-20-14(9-18)16(19-2)23-17/h3-8,19H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAKRXYWPUPWPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
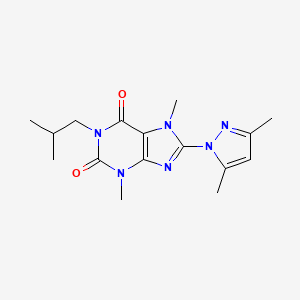
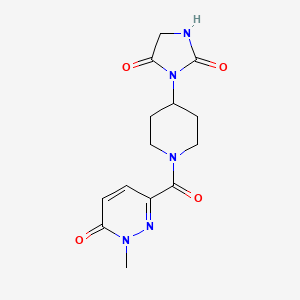
amine](/img/structure/B2955381.png)
![[1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine;dihydrochloride](/img/structure/B2955384.png)
![3-[3-Oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B2955385.png)
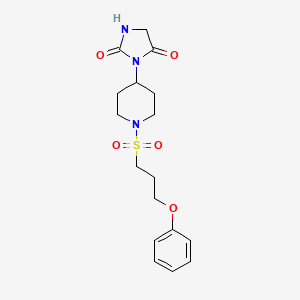
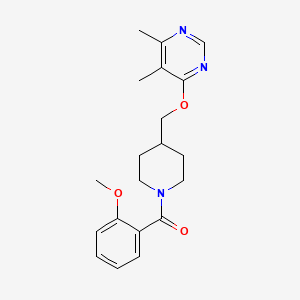
![2-(4-Ethoxyphenyl)-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2955389.png)

